Bay 41-4109

HBV Replication Inhibition HepG2.2.15 IC50

Select Bay 41-4109 (CAS 298708-81-3), the active (-)-R enantiomer, for unambiguous HBV capsid assembly modulation. Unlike nucleoside analogs, this HAP binds the core protein dimer interface to misdirect capsid formation into non-functional polymers. Validated by an 11°C thermal shift (ΔTm) absent in the inactive S-enantiomer, confirming stereochemical integrity. Demonstrates superior in vivo efficacy—52% vs. 36% liver HBV DNA reduction versus lamivudine—with pan-genotypic activity (genotypes A–H, low nM EC50) and full potency against NA-resistant mutants. The definitive tool for HBV capsid biophysics, assembly kinetics, and preclinical functional cure research.

Molecular Formula C18H13ClF3N3O2
Molecular Weight 395.8 g/mol
CAS No. 298708-81-3
Cat. No. B1667814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 41-4109
CAS298708-81-3
SynonymsBAY 41-4109
methyl-(R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-6-methyl-1,4-dihydro-pyrimidine-5-carboxylate
Molecular FormulaC18H13ClF3N3O2
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESCC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
InChIInChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m0/s1
InChIKeyFVNJBPMQWSIGJK-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bay 41-4109 (CAS 298708-81-3): A Heteroaryldihydropyrimidine (HAP) HBV Capsid Assembly Modulator for Antiviral Research Procurement


Bay 41-4109 (CAS 298708-81-3) is a heteroaryldihydropyrimidine (HAP) compound that functions as a capsid assembly modulator (CAM), targeting the hepatitis B virus (HBV) core protein to disrupt viral replication [1]. Unlike nucleoside/nucleotide analogs (NAs) that inhibit the viral polymerase, Bay 41-4109 exerts its antiviral effect by binding to the HBV core protein dimer interface, thereby accelerating and misdirecting the assembly of viral capsids into non-functional, aberrant polymers [2]. This distinct mechanism of action has positioned Bay 41-4109 as a critical tool compound for investigating HBV biology and a foundational scaffold in the development of novel antiviral therapies aimed at achieving a functional cure for chronic hepatitis B [3].

Bay 41-4109 for HBV Research: Why In-Class HAP Compounds or Other Capsid Modulators Cannot Be Assumed Interchangeable


Assuming functional equivalence between Bay 41-4109 and other HBV capsid assembly modulators, including its own less active enantiomer or other HAP derivatives, is scientifically unsupported and can confound experimental results. Key differentiators are stereochemistry and structure-dependent potency. Bay 41-4109 is the active (-)-R enantiomer [1]; its corresponding (+)-S enantiomer demonstrates markedly reduced antiviral activity, failing to induce the same conformational change in the core protein as shown by a thermal shift assay (ΔTm = 0.5°C for the (+)-S form vs. 11°C for the (-)-R form) . Furthermore, the compound's unique interaction with the capsid protein—where it can both accelerate and misdirect assembly, unlike related molecules like HAP-1—results in a distinct in vitro profile [2]. These specific, quantifiable differences highlight that substituting Bay 41-4109 with a structurally similar compound can lead to a complete loss of the intended pharmacological effect, underscoring the need for product-specific validation.

Quantitative Evidence Guide for Bay 41-4109: A Comparator-Based Analysis of Potency, Efficacy, and Breadth of Activity


In Vitro Potency of Bay 41-4109 (R-Enantiomer) Against HBV Replication vs. 3TC (Lamivudine) and Racemate

The active (R)-enantiomer of Bay 41-4109 exhibits superior antiviral potency in cell culture compared to the nucleoside analog lamivudine (3TC) and the racemic mixture. In HepG2.2.15 cells, the IC50 for Bay 41-4109 was reported at 0.05 µM (50 nM), while lamivudine showed an IC50 of 0.3 µM (300 nM), representing a 6-fold difference in potency [1]. The racemic mixture of Bay 41-4109 shows an IC50 of 202 nM, further illustrating the importance of enantiomeric purity for achieving maximum potency [2].

HBV Replication Inhibition HepG2.2.15 IC50

In Vivo Efficacy in Reducing Liver HBV DNA: Superiority of Bay 41-4109 Compared to Lamivudine (3TC)

In a transgenic mouse model (Tg [HBV1.3 fsX-3′5′]), oral administration of Bay 41-4109 demonstrated greater efficacy in reducing liver HBV DNA compared to the nucleoside analog lamivudine (3TC). Treatment with Bay 41-4109 (30 mg/kg, b.i.d., p.o.) resulted in a 52% reduction in liver HBV DNA, while the same dose of 3TC led to a 36% reduction . Furthermore, in plasma, the reduction was 70% for Bay 41-4109 versus 30% for 3TC .

In Vivo Efficacy HBV DNA Reduction Transgenic Mouse Model

In Vivo Effect on Viral Core Antigen (HBcAg): Distinct Mechanism of Bay 41-4109 Relative to Nucleoside Analogs

Bay 41-4109 uniquely targets the viral capsid, leading to a reduction in cytoplasmic hepatitis B virus core antigen (HBcAg) levels, an effect not observed with nucleoside analogs. In HBV-transgenic mice, treatment with Bay 41-4109 resulted in a clear reduction of cytoplasmic HBcAg in liver sections, whereas lamivudine (3TC) treatment did not [1]. This provides direct in vivo evidence of a distinct mode of action.

HBcAg Reduction Capsid Disruption Mechanism of Action

Pan-Genotypic Antiviral Activity: Potency of Bay 41-4109 Across Diverse HBV Genotypes (A-H)

Bay 41-4109 demonstrates potent and broadly comparable antiviral activity against a diverse panel of clinical isolates representing all major HBV genotypes (A-H). The median EC50 values ranged from 26 nM in genotype G to 215 nM in genotype F, compared to 43 nM for the genotype D reference construct [1]. This activity was observed irrespective of the presence of nucleos(t)ide analog (NA) resistance mutations, highlighting its utility against drug-resistant viral populations [1].

HBV Genotypes Pan-Genotypic Activity EC50

Enantioselective Thermal Stabilization of HBV Core Protein: A Biophysical Distinction of Bay 41-4109

The interaction of Bay 41-4109 with the HBV core protein is highly stereoselective, as demonstrated by differential scanning fluorimetry. The active (-)-R enantiomer increased the melting temperature (Tm) of the HBV core protein by 11°C (from 65°C to 76°C), indicating strong binding and stabilization of the dimer. In contrast, the less active (+)-S enantiomer caused no significant shift in Tm (ΔTm = 0.5°C) . This biophysical data provides a quantitative measure of target engagement that is specific to the correct enantiomer.

HBV Core Protein Enantioselectivity Thermal Shift Assay

Concentration-Dependent Dual Effect on Capsid Integrity: Stabilization vs. Destabilization by Bay 41-4109

Bay 41-4109 exhibits a unique, concentration-dependent dual effect on preformed HBV capsids. At a low ratio of one inhibitor molecule per two capsid protein dimers, Bay 41-4109 stabilizes the capsid structure. However, at higher ratios (≥1:1 inhibitor:dimer), it induces capsid destabilization, leading to the formation of large, non-capsid polymers [1]. This is distinct from related molecules like HAP-1, which form stable assembly intermediates, highlighting a specific and complex interaction profile for Bay 41-4109 [1].

Capsid Assembly Mechanism of Action Stoichiometry

Optimal Research Applications for Bay 41-4109: Where Its Differentiated Profile Provides Greatest Value


Investigating HBV Capsid Assembly and Disassembly Dynamics

Bay 41-4109 is the compound of choice for studies investigating the biophysics and biochemistry of HBV capsid formation. Its unique, concentration-dependent ability to both stabilize preformed capsids at low ratios (1:2 inhibitor:dimer) and misdirect assembly to form aberrant, non-capsid polymers at higher ratios (≥1:1) provides a precise tool for dissecting the steps of capsid morphogenesis [1]. This profile is distinct from other CAMs and is essential for researchers aiming to characterize the kinetics and thermodynamics of capsid protein interactions.

In Vivo Studies Requiring Superior Reduction of Liver HBV DNA and HBcAg

For in vivo efficacy studies in HBV transgenic or humanized mouse models, Bay 41-4109 offers a clear advantage over nucleoside analogs like lamivudine (3TC). It provides a superior reduction in liver HBV DNA (52% vs. 36%) and plasma viral DNA (70% vs. 30%) . Critically, it also reduces cytoplasmic HBcAg levels, a key mechanistic endpoint not achievable with polymerase inhibitors [2]. This dual effect makes Bay 41-4109 the preferred tool for preclinical studies evaluating the therapeutic potential of capsid disruption.

Evaluating Antiviral Activity Against Diverse HBV Genotypes and Drug-Resistant Strains

Bay 41-4109 is an ideal compound for researchers profiling new antiviral candidates or characterizing patient-derived HBV isolates. Its pan-genotypic activity has been validated across clinical isolates from genotypes A-H, with median EC50 values in the low nanomolar range, and importantly, it retains full activity against viruses harboring common nucleos(t)ide analog (NA) resistance mutations [3]. This ensures that experiments assessing antiviral breadth or combination therapies are not confounded by viral genetic variability.

As a Reference Standard for Chiral Purity and Target Engagement Assays

Due to the profound stereoselectivity of its mechanism, Bay 41-4109 (the active R-enantiomer) serves as an essential reference standard. Its interaction with the HBV core protein can be quantified by a robust 11°C thermal shift in differential scanning fluorimetry, whereas the less active S-enantiomer shows no such shift . This provides a clear, biophysical benchmark for verifying compound identity, bioactivity, and enantiomeric purity, which is crucial for quality control in both academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay 41-4109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.